PF 05089771

Beschreibung

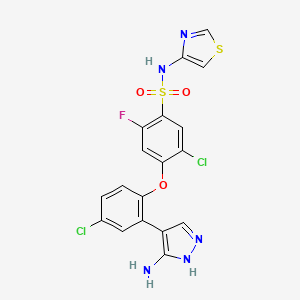

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSCOUXLBXGGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336085 | |

| Record name | PF-05089771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235403-62-9 | |

| Record name | PF-05089771 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235403629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-05089771 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-05089771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-05089771 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25U4N985O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PF-05089771, a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have identified Nav1.7 as a critical mediator of pain sensation, making it a compelling target for the development of novel analgesics.[1][2] PF-05089771 was developed to selectively block this channel, thereby reducing nociceptor excitability. This guide details the compound's mechanism of action, potency, selectivity, and the key experimental protocols used for its characterization.

Core Mechanism of Action: State-Dependent Blockade

PF-05089771 is an arylsulfonamide compound that exhibits a state-dependent mechanism of action, binding with significantly higher affinity to the inactivated state of the Nav1.7 channel compared to the resting state.[3][4][5] The potency of the block is nearly 1000-fold greater for inactivated channels versus resting channels.[5] This inhibition is achieved through interaction with the voltage-sensor domain (VSD) of Domain IV (VSD4).[2][3][6]

The binding of PF-05089771 to the VSD4 stabilizes the channel in a non-conducting, inactivated conformation.[3][6] This action demonstrates a slow onset that is dependent on both depolarization and drug concentration, with a correspondingly slow recovery from the block.[6] The inhibitory profile suggests that a conformational change in the VSD4 upon depolarization is the key event that reveals the high-affinity binding site for PF-05089771.[6] Interestingly, the onset of block develops at similar rates for both fast and slow inactivated states, indicating that the duration of depolarization is more critical than the specific type of inactivated state the channel occupies.[3][6]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-05089771: A Technical Guide to a Selective Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05089771 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have validated Nav1.7 as a critical mediator of pain perception, making it a promising target for the development of novel analgesics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and clinical development of PF-05089771. Detailed experimental protocols for its characterization and visualization of its mechanism of action are included to support further research and development in the field of pain therapeutics.

Chemical Structure and Properties

PF-05089771 is an arylsulfonamide derivative with the following chemical identity:

| Property | Value |

| IUPAC Name | 4-[2-(3-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide[1][2] |

| Molecular Formula | C₁₈H₁₂Cl₂FN₅O₃S₂[2][3] |

| Molecular Weight | 500.34 g/mol [2] |

| CAS Number | 1235403-62-9[3] |

| SMILES String | C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F[3] |

Physicochemical Properties:

| Property | Value |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Pharmacology

Mechanism of Action

PF-05089771 is a state-dependent inhibitor of the Nav1.7 sodium channel, exhibiting significantly higher potency for the inactivated state of the channel over the resting state.[1][4] This state-dependent binding is a key feature of its mechanism, allowing for targeted inhibition of neurons that are actively firing, such as those involved in pain signaling. The molecule interacts with the voltage-sensor domain (VSD) of domain IV (DIV) of the Nav1.7 channel.[1][3][5] By binding to this site, PF-05089771 stabilizes the channel in a non-conducting conformation, thereby preventing the propagation of action potentials in nociceptive neurons.[1][5]

dot

Figure 1: Mechanism of action of PF-05089771 on the Nav1.7 channel.

Potency and Selectivity

PF-05089771 demonstrates high potency for the human Nav1.7 channel, with a half-maximal inhibitory concentration (IC₅₀) of approximately 11 nM for the inactivated state.[6] The compound exhibits significant selectivity for Nav1.7 over other sodium channel subtypes.

| Channel Subtype | IC₅₀ (nM) | Selectivity vs. hNav1.7 |

| hNav1.7 | 11 | - |

| mNav1.7 | 8 | ~1.4x |

| rNav1.7 | 171 | ~15.5x |

| hNav1.1 | ~850 | ~77x |

| hNav1.2 | ~110 | ~10x |

| hNav1.3 | >10,000 | >909x |

| hNav1.4 | >10,000 | >909x |

| hNav1.5 | >10,000 | >909x |

| hNav1.6 | ~160 | ~14.5x |

| hNav1.8 | >10,000 | >909x |

Data compiled from multiple sources.

Experimental Protocols

Electrophysiological Characterization (Whole-Cell Patch Clamp)

The potency and state-dependence of PF-05089771 on Nav1.7 channels are typically assessed using whole-cell patch-clamp electrophysiology on cells stably expressing the human Nav1.7 channel (e.g., HEK293 cells).

Cell Preparation:

-

Cells are cultured under standard conditions.

-

Prior to recording, cells are dissociated into a single-cell suspension.

Recording Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

Voltage Protocols:

-

Resting State Inhibition:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a short depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

-

Perfuse with PF-05089771 and repeat the test pulse to measure the degree of inhibition.

-

-

Inactivated State Inhibition:

-

Hold the cell at a depolarized potential that induces half-maximal steady-state inactivation (e.g., -75 mV, empirically determined for each cell).

-

Apply a test pulse (e.g., to 0 mV for 20 ms).

-

Perfuse with PF-05089771 and repeat the protocol to determine the IC₅₀ for the inactivated state.

-

dot

Figure 2: Experimental workflow for electrophysiological characterization.

Pharmacokinetics

A clinical microdose study in healthy volunteers provided the following pharmacokinetic parameters for PF-05089771:

| Parameter | Value Range |

| Plasma Clearance | 45 - 392 mL/min/kg |

| Volume of Distribution | 13 - 36 L/kg |

| Bioavailability | 38 - 110 % |

Data from a study involving four selective Nav1.7 inhibitors.[6][7]

Clinical Studies

PF-05089771 has been evaluated in several Phase II clinical trials for various pain indications.

| Indication | Study Design | Key Findings |

| Painful Diabetic Peripheral Neuropathy | Randomized, placebo- and active-controlled | Did not show a statistically significant improvement in pain scores compared to placebo.[3] |

| Postoperative Dental Pain | Randomized, placebo-controlled | Showed a statistically significant improvement in pain relief compared to placebo, but was less efficacious than ibuprofen. |

| Inherited Erythromelalgia | Small, open-label | Demonstrated a reduction in heat-induced pain in some patients. |

Conclusion

PF-05089771 is a well-characterized, potent, and selective inhibitor of the Nav1.7 sodium channel. Its state-dependent mechanism of action and interaction with the domain IV voltage-sensor domain represent a significant advancement in the design of selective sodium channel blockers. While clinical trials in broad neuropathic pain populations have yielded disappointing results, its efficacy in a genetically defined pain syndrome like inherited erythromelalgia suggests that patient stratification and a deeper understanding of the underlying pain pathophysiology are crucial for the successful development of Nav1.7-targeted therapies. The detailed methodologies and data presented in this guide provide a valuable resource for researchers continuing to explore the therapeutic potential of Nav1.7 inhibition.

References

- 1. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stem cell-derived sensory neurons modelling inherited erythromelalgia: normalization of excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medcentral.com [medcentral.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural mapping of Nav1.7 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PF-05089771: A Selective Nav1.7 Inhibitor for Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 is a selective, small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. Developed by Pfizer, it was investigated as a novel analgesic for a variety of pain states. The discovery of PF-05089771 was rooted in the significant genetic validation of Nav1.7 as a critical mediator of pain in humans. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, while gain-of-function mutations are associated with severe pain syndromes such as inherited erythromelalgia. This strong genetic evidence spurred the development of selective Nav1.7 inhibitors like PF-05089771 with the aim of creating a new class of potent and well-tolerated analgesics. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of PF-05089771.

Preclinical Development

In Vitro Pharmacology: Potency and Selectivity

PF-05089771 is a potent and state-dependent inhibitor of the human Nav1.7 channel, demonstrating significantly higher affinity for the inactivated state of the channel. Its potency and selectivity were extensively characterized using electrophysiological assays.

Table 1: In Vitro Potency (IC50) of PF-05089771 on Nav1.7 Channels

| Species | IC50 (nM) |

|---|---|

| Human | 11 |

| Mouse | 8 |

| Rat | 171 |

Table 2: Selectivity of PF-05089771 for Human Nav Channels

| Nav Channel Subtype | IC50 (µM) | Selectivity vs. Nav1.7 |

|---|---|---|

| Nav1.1 | 0.85 | ~77-fold |

| Nav1.2 | 0.11 | ~10-fold |

| Nav1.3 | 11 | >1000-fold |

| Nav1.4 | 10 | ~909-fold |

| Nav1.5 | 25 | >2272-fold |

| Nav1.6 | 0.16 | ~15-fold |

| Nav1.8 | >10 | >909-fold |

Experimental Protocols: Electrophysiology

The in vitro potency and selectivity of PF-05089771 were primarily determined using automated patch-clamp electrophysiology on HEK293 cells stably expressing the target sodium channel subtypes.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human Nav channel subtype were cultured under standard conditions.

-

Cell Preparation: Prior to recording, cells were dissociated into a single-cell suspension.

-

Recording: Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system (e.g., PatchXpress).

-

Solutions:

-

Internal Solution (in mM): 61 CsF, 61 CsCl, 9 NaCl, 1.8 MgCl2, 9 EGTA, 14 creatine phosphate (Tris salt), 4 MgATP, 0.3 GTP (Tris salt), and 9 HEPES, pH adjusted to 7.2 with CsOH.

-

External Solution: Standard physiological saline containing the test compound or vehicle.

-

-

Voltage Protocol for Inactivated State IC50 Determination:

-

Cells were held at a holding potential that produces approximately 50% steady-state inactivation (V½ of inactivation).

-

A depolarizing test pulse was applied to elicit a sodium current.

-

The peak inward current was measured before and after the application of PF-05089771 at various concentrations.

-

-

Data Analysis: Concentration-response curves were generated, and IC50 values were calculated by fitting the data to a Hill equation.

Preclinical Efficacy in Animal Models of Pain

PF-05089771 demonstrated analgesic effects in various rodent models of inflammatory and neuropathic pain.

Table 3: Summary of Preclinical Efficacy Studies

| Pain Model | Species | Key Findings |

|---|---|---|

| Complete Freund's Adjuvant (CFA) | Mouse | Attenuated inflammatory pain behaviors. |

| Chronic Constriction Injury (CCI) | Rat | Reduced mechanical and cold allodynia. |

| Postoperative Dental Pain | Rat | Showed analgesic effects. |

| Knee Arthritis (MIA and LPA induced) | Rat | Diminished secondary allodynia.[1] |

Experimental Protocols: Animal Models

Protocol: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

-

Induction: A single intraplantar injection of CFA (e.g., 20 µL of undiluted CFA) is administered into the hind paw of the animal.

-

Behavioral Testing: Pain-related behaviors, such as thermal hyperalgesia (measured using the Hargreaves test) and mechanical allodynia (measured using von Frey filaments), are assessed at baseline and at various time points after CFA injection.

-

Drug Administration: PF-05089771 or vehicle is administered (e.g., intraperitoneally or orally) at a specified time before behavioral testing.

-

Outcome Measures: The effect of the compound on paw withdrawal latency (thermal hyperalgesia) or paw withdrawal threshold (mechanical allodynia) is quantified.

Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Surgery: Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it.

-

Behavioral Testing: Development of mechanical allodynia and thermal hyperalgesia is monitored over several days to weeks post-surgery.

-

Drug Administration: PF-05089771 or vehicle is administered to assess its effect on established neuropathic pain.

-

Outcome Measures: Changes in paw withdrawal thresholds and latencies are measured.

Pharmacokinetics

A human microdose study was conducted to evaluate the pharmacokinetic profile of PF-05089771.

Table 4: Human Pharmacokinetic Parameters of PF-05089771 (Microdose Study)

| Parameter | Value |

|---|---|

| Plasma Clearance | 45 - 392 mL/min/kg |

| Volume of Distribution | 13 - 36 L/kg |

| Bioavailability | 38 - 110 % |

Clinical Development

PF-05089771 progressed to Phase II clinical trials for several pain indications.

Clinical Trials Overview

Table 5: Summary of Key Phase II Clinical Trials for PF-05089771

| Indication | NCT Number | Study Design | Key Outcome Measures |

|---|---|---|---|

| Postoperative Dental Pain | NCT01529346 | Randomized, double-blind, placebo-controlled | Total Pain Relief over 6 hours (TOTPAR6) |

| Inherited Erythromelalgia | NCT01769274 | Randomized, double-blind, placebo-controlled, crossover | Average pain score post-dose |

| Painful Diabetic Peripheral Neuropathy | NCT02215252 | Randomized, double-blind, placebo- and active-controlled | Average Daily Pain Rating Scale score |

Clinical Trial Protocols

Protocol Synopsis: NCT01529346 - Postoperative Dental Pain

-

Objective: To evaluate the analgesic efficacy of a single dose of PF-05089771 compared to placebo in patients with moderate to severe pain following third molar extraction.[2]

-

Inclusion Criteria: Healthy male and female subjects aged 18 to 55 years undergoing surgical removal of at least two third molars.[3]

-

Primary Endpoint: Total Pain Relief over 6 hours (TOTPAR6), measured on a 5-point scale.[3]

Protocol Synopsis: NCT01769274 - Inherited Erythromelalgia (IEM)

-

Objective: To evaluate the efficacy and safety of single doses of PF-05089771 compared to placebo in reducing pain in patients with primary IEM.[4]

-

Inclusion Criteria: Male and female subjects aged 18 to 78 years with a clinical diagnosis of IEM.[4]

-

Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.[4]

-

Primary Endpoint: Average pain score after dosing.

Protocol Synopsis: NCT02215252 - Painful Diabetic Peripheral Neuropathy (DPN)

-

Objective: To evaluate the efficacy and safety of PF-05089771 as monotherapy and as an add-on to pregabalin for the treatment of painful DPN.[5]

-

Inclusion Criteria: Men and women aged 18 to 80 years with a diagnosis of Type 2 diabetes and ongoing pain due to DPN for at least 6 months.[5]

-

Study Design: A randomized, double-blind, placebo- and active-controlled (pregabalin) parallel-group study.[5][6]

-

Primary Endpoint: The average Daily Pain Rating Scale score over the final 7 days of treatment.[6]

Clinical Outcomes and Discontinuation

In the postoperative dental pain study (NCT01529346), PF-05089771 showed a statistically significant improvement in pain relief compared to placebo, although the effect was modest.[7] The trial in patients with inherited erythromelalgia (NCT01769274), a rare genetic pain disorder directly linked to Nav1.7 gain-of-function mutations, demonstrated a reduction in heat-induced pain in most patients treated with PF-05089771.[8]

However, the Phase II trial for painful diabetic peripheral neuropathy (NCT02215252) was discontinued due to a lack of efficacy.[7] The study did not meet its predefined efficacy criteria, with PF-05089771 failing to show a statistically significant improvement in pain scores compared to placebo. This disappointing result contributed to the decision by Pfizer to halt the development of PF-05089771 for this indication.

Visualizations

Signaling Pathway of Nav1.7 in Nociception

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of PF-05089771.

Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical discovery and development of PF-05089771.

Logical Relationship of Clinical Development and Outcomes

Caption: The relationship between the Phase II clinical trials of PF-05089771 and their outcomes.

Conclusion

The development of PF-05089771 represents a significant effort in the pursuit of a novel, non-opioid analgesic targeting Nav1.7. The compound demonstrated high potency and selectivity for Nav1.7 in preclinical studies and showed promising signals of efficacy in specific pain conditions, particularly in a genetically defined pain disorder. However, the failure to demonstrate robust efficacy in a broader neuropathic pain population, as seen in the diabetic peripheral neuropathy trial, highlights the challenges of translating preclinical findings and the complex role of Nav1.7 in different pain states. The story of PF-05089771 provides valuable insights for the future development of Nav1.7 inhibitors and other novel analgesics.

References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Evaluation Of The Efficacy And Safety Of Single Doses Of PF-05089771 In Patients With Primary (Inherited) Erythromelalgia [ctv.veeva.com]

- 5. A Clinical Trial To Evaluate PF-05089771 On Its Own And As An Add-On Therapy To Pregabalin (Lyrica) For The Treatment Of Pain Due To Diabetic Peripheral Neuropathy (DPN) [ctv.veeva.com]

- 6. | BioWorld [bioworld.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Pharmacological reversal of a pain phenotype in iPSC-derived sensory neurons and patients with inherited erythromelalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of PF-05089771: A Selective Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are associated with inherited pain disorders such as primary erythromelalgia. PF-05089771 was developed by Pfizer as a potential analgesic. Despite promising preclinical data, its clinical development was ultimately discontinued.[3] This technical guide provides a detailed overview of the pharmacological profile of PF-05089771, summarizing key preclinical and clinical findings.

Mechanism of Action

PF-05089771 exhibits a state-dependent inhibition of Nav1.7, showing significantly higher potency for the inactivated state of the channel compared to the resting state.[3][4][5] This mechanism involves binding to the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[4] By stabilizing the channel in a non-conducting, inactivated conformation, PF-05089771 reduces neuronal excitability.[3][4] The onset of the block is slow and dependent on both depolarization and concentration, with a similarly slow recovery from the block.[4] Interestingly, the inhibition by PF-05089771 is equivalent for both fast and slow inactivated states of the Nav1.7 channel.[4]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of PF-05089771 against various voltage-gated sodium channel subtypes across different species.

Table 1: In Vitro Potency (IC50) of PF-05089771 against Nav1.7 Orthologs

| Species | Nav1.7 IC50 (nM) |

| Human | 11[2][6] |

| Mouse | 8[6] |

| Rat | 171[6] |

| Dog | 13[2] |

| Cynomolgus Monkey | 12[2] |

Table 2: State-Dependent Inhibition of Human Nav1.7 by PF-05089771

| Channel State | hNav1.7 IC50 (nM) | Fold Difference |

| Resting | 10,000 | ~909 |

| Half-Inactivated | 11[7] |

Table 3: Selectivity Profile of PF-05089771 against Human Nav Channel Subtypes (Half-Inactivation Protocol)

| Nav Channel Subtype | IC50 (μM) | Fold Selectivity vs. hNav1.7 |

| hNav1.1 | 0.85[6] | 77 |

| hNav1.2 | 0.11[6] | 10 |

| hNav1.3 | 11[6] | 1000 |

| hNav1.4 | 10[6] | 909 |

| hNav1.5 | >10[2] | >909 |

| hNav1.6 | 0.16[6] | 15 |

| hNav1.8 | >10[2] | >909 |

Experimental Protocols

In Vitro Electrophysiology: Automated Patch Clamp

The potency and selectivity of PF-05089771 were primarily determined using automated patch-clamp electrophysiology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-05089771 on various Nav channel subtypes.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human, mouse, rat, dog, or cynomolgus monkey Nav1.7 channel, or other human Nav channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8).

Apparatus: PatchXpress 7000A automated patch clamp system.

Solutions:

-

External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 135 CsF, 5 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, pH 7.2 with CsOH.

Voltage Protocols:

-

Resting State Protocol: From a holding potential of -120 mV, channels were activated by a 20 ms step to 0 mV.

-

Half-Inactivated State Protocol: From a holding potential of -120 mV, a 500 ms prepulse to the empirically determined half-inactivation potential for each channel subtype was applied, followed by a 20 ms test pulse to 0 mV.

Procedure:

-

Cells were cultured and prepared for automated patch clamp recording.

-

Whole-cell voltage-clamp recordings were established.

-

Stable baseline currents were recorded in the external solution.

-

PF-05089771 was applied at increasing concentrations.

-

The peak sodium current was measured at each concentration after steady-state block was achieved.

-

Concentration-response curves were generated and fitted with the Hill equation to determine IC50 values.

In Vivo Analgesia Model: Formalin Test

The formalin test is a widely used preclinical model to assess the efficacy of analgesics against both acute and tonic pain.

Objective: To evaluate the analgesic effect of PF-05089771 in a rodent model of inflammatory pain.

Animals: Male ICR mice.

Procedure:

-

Mice were habituated to the testing environment.

-

PF-05089771 or vehicle was administered, typically via intraperitoneal injection, 30 minutes prior to the formalin injection.

-

A dilute solution of formalin (e.g., 1.5%) was injected into the plantar surface of one hind paw.

-

The amount of time the animal spent licking or biting the injected paw was recorded in two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

-

Phase 2 (Late Phase): 15-45 minutes post-injection, reflecting inflammatory pain.

-

-

The total time spent licking or biting in each phase was compared between drug-treated and vehicle-treated groups.

References

- 1. PF-05089771 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-05089771 for Pain Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05089771 is a potent and highly selective, peripherally restricted inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have identified Nav1.7 as a critical mediator of pain perception, making it a key target for the development of novel analgesics. PF-05089771 is an arylsulfonamide that exhibits state-dependent binding, showing a strong preference for the inactivated state of the Nav1.7 channel. Despite promising preclinical data and high selectivity, PF-05089771 has shown limited efficacy in clinical trials for chronic pain conditions such as painful diabetic peripheral neuropathy, highlighting the complexities of translating preclinical findings to clinical outcomes. This technical guide provides a comprehensive overview of PF-05089771, including its mechanism of action, selectivity profile, pharmacokinetic properties, and detailed methodologies for its evaluation in preclinical pain research.

Core Compound Details

| Property | Value |

| IUPAC Name | 4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide |

| Molecular Formula | C₁₈H₁₂Cl₂FN₅O₃S₂ |

| Molar Mass | 500.34 g·mol⁻¹[1] |

| CAS Number | 1235403-62-9[1] |

Mechanism of Action

PF-05089771 is a state-dependent inhibitor of the Nav1.7 sodium channel. Its primary mechanism involves binding to the voltage-sensor domain (VSD) of Domain IV of the channel. This interaction stabilizes the channel in a non-conducting, inactivated state. The compound exhibits a slow onset of block that is dependent on both depolarization and concentration, with a similarly slow recovery from the block. This suggests that a conformational change in the Domain IV-VSD following depolarization is necessary to reveal the high-affinity binding site for PF-05089771. Notably, the onset of the block develops at similar rates for both fast and slow inactivated states, indicating that the inhibition is more dependent on the duration of depolarization rather than a specific inactivated state.

Figure 1: Nociceptive Signaling Pathway and PF-05089771 Inhibition.

Quantitative Data

In Vitro Selectivity Profile

PF-05089771 demonstrates high selectivity for Nav1.7 over other sodium channel subtypes. The half-maximal inhibitory concentrations (IC₅₀) are presented below.

| Channel Subtype | Species | IC₅₀ (nM) | Fold Selectivity vs. hNav1.7 |

| Nav1.7 | Human | 11 | - |

| Nav1.7 | Mouse | 8 | 1.375 |

| Nav1.7 | Rat | 171 | 0.064 |

| Nav1.1 | Human | 850 | 0.013 |

| Nav1.2 | Human | 110 | 0.1 |

| Nav1.3 | Human | 11,000 | 0.001 |

| Nav1.4 | Human | 10,000 | 0.0011 |

| Nav1.5 | Human | 25,000 | 0.00044 |

| Nav1.6 | Human | 160 | 0.06875 |

| Nav1.8 | Human | >10,000 | <0.0011 |

Data compiled from multiple sources.[2][3]

Human Pharmacokinetic Parameters (Microdose Study)

| Parameter | Value |

| Plasma Clearance | 45 - 392 mL/min/kg |

| Volume of Distribution | 13 - 36 L/kg |

| Bioavailability | 38 - 110 % |

Data from a clinical microdose study in healthy volunteers.[4]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to assess the potency and state-dependence of PF-05089771 on heterologously expressed human Nav1.7 channels (e.g., in HEK293 cells).

Solutions:

-

External Solution (in mM): 138 NaCl, 2 CaCl₂, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 135 CsF, 5 NaCl, 2 EGTA, 10 HEPES. pH adjusted to 7.4 with CsOH.

Protocol Steps:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at -120 mV.

-

To assess the effect on the inactivated state , apply the following voltage protocol every 15 seconds:

-

A 4-second depolarizing prepulse to 0 mV to facilitate channel inactivation and drug binding.

-

A 3-second return to -120 mV to allow for the recovery of channels not bound to the drug.

-

A 10-millisecond test pulse to 0 mV to measure the remaining sodium current.

-

-

To assess the effect on the resting state , apply a 10-millisecond test pulse to 0 mV from a steady holding potential of -120 mV without the depolarizing prepulse.

-

Perfuse cells with increasing concentrations of PF-05089771 and record the steady-state block at each concentration.

-

Construct concentration-response curves to determine the IC₅₀ values for both inactivated and resting states.

Figure 2: Electrophysiological experimental workflow.

In Vivo Acetic Acid-Induced Writhing Model

This model assesses the analgesic efficacy of PF-05089771 in a model of visceral pain.

Animals:

-

Male ICR mice (22-28 g).

Protocol Steps:

-

Acclimate mice to the testing environment.

-

Administer PF-05089771 or vehicle intraperitoneally (i.p.). A dose of 30 mg/kg has been previously reported.

-

After 30 minutes, inject 1.5% acetic acid solution (i.p.).

-

Immediately place the mouse in an observation chamber.

-

Count the number of writhes (a characteristic stretching and constriction of the abdomen) cumulatively over a 30-minute period.

-

Compare the number of writhes in the PF-05089771-treated group to the vehicle-treated group to determine the percentage of inhibition.

Figure 3: In vivo experimental workflow for the writhing test.

Summary of Preclinical and Clinical Findings

PF-05089771 has been evaluated in a variety of preclinical and clinical pain models with mixed results.

-

Preclinical Efficacy: In preclinical models, PF-05089771 has demonstrated efficacy in reducing pain behaviors in models of visceral and inflammatory pain.[5] However, its efficacy in some models, particularly when administered systemically, has been limited.[1]

-

Clinical Efficacy:

-

Painful Diabetic Peripheral Neuropathy: In a randomized, placebo-controlled trial, PF-05089771 (150 mg twice daily) did not show a statistically significant reduction in the average pain score compared to placebo after 4 weeks of treatment.[6]

-

Postoperative Dental Pain: PF-05089771 showed a statistically significant improvement in postoperative dental pain compared to placebo, but its efficacy was approximately half that of the active comparator, ibuprofen.

-

Inherited Erythromelalgia: In a small study of five subjects, a single dose of PF-05089771 led to a decrease in heat-induced pain compared to placebo.[2]

-

Evoked Pain in Healthy Volunteers: A study using a battery of evoked pain models in healthy volunteers did not demonstrate analgesic properties for PF-05089771 alone or in combination with pregabalin.[7]

-

Conclusion

PF-05089771 is a valuable research tool for investigating the role of Nav1.7 in nociception. Its high selectivity and well-characterized mechanism of action make it a suitable probe for preclinical studies. However, the disappointing clinical trial results for chronic pain underscore the challenges in translating Nav1.7 inhibition into broad-spectrum analgesia. Factors such as poor target engagement at clinically relevant doses, the complexity of pain signaling pathways, and potential differences between preclinical models and human pain conditions may contribute to this translational gap. Future research may focus on optimizing drug delivery to the target site or exploring combination therapies to enhance the analgesic efficacy of Nav1.7 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav 1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the voltage-gated sodium channel Nav1.7, a critical mediator in human pain signaling. It explores the compelling genetic evidence validating Nav1.7 as a therapeutic target, details its molecular function within the nociceptive pathway, and presents a comprehensive case study of PF-05089771, a selective Nav1.7 inhibitor. The guide includes detailed experimental protocols for key assays and preclinical models, quantitative data from pharmacological and clinical studies, and visualizations of core concepts to support advanced research and drug development efforts.

Nav1.7: A Genetically Validated Target for Pain

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons.[1][2] Its pivotal role in human pain perception is unequivocally demonstrated by human genetic studies. Loss-of-function mutations in SCN9A result in a rare condition known as Congenital Insensitivity to Pain (CIP), where affected individuals cannot feel pain, despite being otherwise neurologically normal.[3][4] Conversely, gain-of-function mutations, which make the channel hyperexcitable, are linked to debilitating pain syndromes such as Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD).[5] This genetic evidence provides a powerful validation of Nav1.7 as a high-priority target for novel analgesic development.

Molecular Mechanism of Nav1.7 in Nociception

Nav1.7 channels are densely expressed at the terminals of nociceptors (pain-sensing neurons) and in dorsal root ganglia (DRG).[6] They possess distinct electrophysiological properties, including rapid activation in response to small depolarizations and slow recovery from inactivation, which position them as a "threshold channel."[7]

When a noxious stimulus (e.g., heat, pressure, chemical irritant) is detected, transducer channels at the nerve ending open, causing a small influx of positive ions. This initial "generator potential" is often too small to trigger an action potential on its own. Nav1.7 acts as an amplifier; its activation boosts this subthreshold depolarization, pushing the membrane potential to the level required to activate other sodium channels (like Nav1.8) that are responsible for the large, propagating action potential that travels along the axon to the spinal cord.[8] In the absence of functional Nav1.7, the initial generator potential fails to be amplified, and the pain signal is never initiated.[1][9]

PF-05089771: A Selective Nav1.7 Inhibitor

Developed by Pfizer, PF-05089771 is a potent, small-molecule inhibitor designed for high selectivity for the Nav1.7 channel. Its development represented a significant effort to translate the genetic validation of Nav1.7 into a targeted non-opioid analgesic.

Mechanism of Action

PF-05089771 is a state-dependent inhibitor, meaning it binds with much higher affinity to the channel when it is in an inactivated state rather than a resting (closed) state.[10][11] This is a crucial feature for safety and efficacy, as it allows the drug to preferentially target active, firing neurons (such as those signaling pain) while having minimal effect on resting neurons. The compound interacts with the voltage-sensor domain (VSD) of domain IV of the channel, stabilizing it in a non-conducting conformation from which recovery is slow.[11]

Quantitative Data: In Vitro Selectivity

Electrophysiology assays are used to determine the potency of a compound, typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The selectivity of PF-05089771 for human Nav1.7 over other Nav subtypes is critical for avoiding off-target effects, such as cardiac (Nav1.5) or central nervous system (Nav1.1, Nav1.2, Nav1.6) side effects.

| Nav Channel Subtype | PF-05089771 IC50 (Human) | Selectivity Fold vs. hNav1.7 | Primary Function |

| hNav1.7 | 11 nM | - | Peripheral Pain |

| hNav1.1 | 850 nM | ~77x | Central Nervous System |

| hNav1.2 | 110 nM | 10x | Central Nervous System |

| hNav1.3 | 11,000 nM | ~1000x | Central Nervous System (Developmental) |

| hNav1.4 | 10,000 nM | ~909x | Skeletal Muscle |

| hNav1.5 | >10,000 nM | >909x | Cardiac Muscle |

| hNav1.6 | 160 nM | ~15x | Central & Peripheral Nervous System |

| hNav1.8 | >10,000 nM | >909x | Peripheral Pain |

| Data compiled from multiple sources.[10][12] |

Clinical Trial Performance

Despite promising preclinical data and high selectivity, the clinical development of PF-05089771 was ultimately discontinued after Phase II trials yielded disappointing results in broad pain populations.

| Clinical Trial (Identifier) | Pain Condition | Key Outcome & Result |

| Inherited Erythromelalgia (IEM) (NCT01769274) | Genetically-defined Nav1.7 hyperexcitability | A single 1600 mg dose led to a decrease in heat-induced pain compared to placebo in a small cohort of 5 patients.[9][13] |

| Postoperative Dental Pain (NCT01529346) | Acute Nociceptive Pain | Provided a statistically significant improvement in pain relief compared to placebo, but was only about half as efficacious as the active control, ibuprofen.[13][14] |

| Painful Diabetic Peripheral Neuropathy (DPN) (NCT02215252) | Chronic Neuropathic Pain | Did not meet the primary endpoint. The reduction in average pain score was not statistically significant compared to placebo (-0.41 difference). The active control, pregabalin, showed a statistically significant reduction (-0.53 difference).[1][3] |

The modest efficacy observed in broader pain conditions like DPN suggests that while Nav1.7 is essential for pain signaling, its pharmacological inhibition alone may not be sufficient to produce robust analgesia in chronic pain states where the nervous system has undergone significant plastic changes.

Key Experimental Protocols

The study of Nav1.7 and the development of inhibitors like PF-05089771 rely on a suite of specialized experimental techniques, from high-throughput screening to in vivo behavioral models.

Drug Discovery and Validation Workflow

The development path for a Nav1.7 inhibitor follows a logical progression from initial screening to clinical evaluation.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the interaction of a compound with an ion channel.

-

Objective: To measure the ionic currents flowing through Nav1.7 channels expressed in a cell line (e.g., HEK293 or CHO cells) and determine the inhibitory potency (IC50) of a test compound.

-

Methodology:

-

Cell Preparation: Cells stably or transiently expressing the human Nav1.7 channel are cultured and plated onto glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution. A glass micropipette with a ~1 µm tip, filled with an internal solution, is positioned to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell ("whole-cell" mode).

-

Voltage Clamp: The membrane potential is held at a negative potential (e.g., -120 mV) to ensure channels are in a resting state. A series of voltage steps are then applied to elicit channel opening (activation) or measure the voltage-dependence of inactivation.[15]

-

Compound Application: The test compound (e.g., PF-05089771) is perfused into the bath at various concentrations. The reduction in the peak sodium current is measured at each concentration.

-

Data Analysis: The concentration-response data are fitted with the Hill equation to calculate the IC50 value. To assess state-dependence, the holding potential is changed to a more depolarized value (e.g., -70 mV) that mimics a more physiological resting potential and promotes channel inactivation.[10]

-

Protocol: Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used preclinical model to induce robust and long-lasting symptoms of neuropathic pain in rodents.[5]

-

Objective: To create a peripheral nerve injury that results in mechanical allodynia (pain from a normally non-painful stimulus) in the affected limb, mimicking aspects of human neuropathic pain.

-

Methodology:

-

Anesthesia: The mouse or rat is deeply anesthetized.

-

Surgical Procedure: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture. Distal to the ligation, the two nerves are transected, and a small section (2-4 mm) of the distal nerve stump is removed to prevent regeneration.[5][16]

-

Sparing the Sural Nerve: Crucially, the sural nerve is left completely intact and untouched.[16]

-

Closure: The muscle layer and skin are closed with sutures.

-

Behavioral Testing: Starting a few days post-surgery, mechanical sensitivity is assessed on the lateral (sural-innervated) portion of the paw using von Frey filaments of increasing force. The force at which the animal withdraws its paw is recorded as the withdrawal threshold. A significant decrease in this threshold compared to the contralateral (unoperated) paw or sham-operated animals indicates mechanical allodynia.[17]

-

Protocol: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is used to study pain hypersensitivity resulting from tissue inflammation.

-

Objective: To induce a localized inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia.

-

Methodology:

-

CFA Preparation: CFA, an emulsion of mineral oil and heat-killed mycobacteria, is prepared, often diluted with sterile saline.[2][7]

-

Injection: A small volume (e.g., 50-100 µL) of the CFA emulsion is injected subcutaneously into the plantar surface of the rodent's hind paw.[6]

-

Inflammation Development: Over the next 24-48 hours, a robust inflammatory response develops, visible as redness and swelling (edema). Paw thickness can be measured with calipers as a quantifiable sign of inflammation.

-

Behavioral Testing:

-

Thermal Hyperalgesia: The latency for the animal to withdraw its paw from a radiant heat source (e.g., Hargreaves test) is measured. A decreased withdrawal latency in the CFA-injected paw indicates thermal hyperalgesia.

-

Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments as described in the SNI model.

-

-

Conclusion and Future Directions

The story of Nav1.7 and PF-05089771 is a powerful illustration of modern drug discovery. While the genetic evidence for Nav1.7's role in pain is irrefutable, the clinical failure of a highly selective inhibitor in broad neuropathic pain highlights the complexity of chronic pain pathophysiology. It suggests that mechanisms beyond the initial electrical signaling, such as central sensitization and neuroimmune activation, play a major role that may not be addressable by peripherally-acting Nav1.7 blockade alone.

Future research may focus on:

-

Multi-target Inhibitors: Compounds that block Nav1.7 in combination with other key channels (e.g., Nav1.8).

-

Combination Therapies: Using Nav1.7 inhibitors as an adjunct to centrally-acting agents, potentially allowing for lower doses and fewer side effects.

-

Improved Patient Stratification: Utilizing genetic screening to identify patient populations, like those with specific gain-of-function mutations, who are most likely to respond to selective Nav1.7 inhibition, as suggested by the positive signal in the IEM trial.

Nav1.7 remains a compelling target, but the journey of PF-05089771 provides critical lessons for the development of the next generation of non-opioid analgesics.

References

- 1. researchgate.net [researchgate.net]

- 2. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]

- 6. 2.1. Animals and Complete Freund Adjuvant–induced inflammatory pain [bio-protocol.org]

- 7. scispace.com [scispace.com]

- 8. iasp-pain.org [iasp-pain.org]

- 9. Pharmacological reversal of a pain phenotype in iPSC-derived sensory neurons and patients with inherited erythromelalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Efficacy Of PF-05089771 In Treating Postoperative Dental Pain [ctv.veeva.com]

- 15. Making sure you're not a bot! [nanion.de]

- 16. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Discontinued Clinical Trial of Nav1.7 Inhibitor PF-05089771: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discontinued clinical trial program for PF-05089771, a selective inhibitor of the voltage-gated sodium channel Nav1.7. Developed by Pfizer, PF-05089771 was investigated as a potential analgesic for painful diabetic peripheral neuropathy (DPN). Despite a strong preclinical rationale and favorable pharmacokinetic profile, the Phase II clinical trial (NCT02215252) was terminated due to a failure to meet predefined efficacy criteria. This whitepaper synthesizes the available quantitative data from the clinical trial, details the key preclinical experimental protocols that defined the compound's mechanism of action, and visually represents the underlying biological pathways and clinical workflow. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of pain therapeutics and drug development, offering insights into the challenges of translating preclinical Nav1.7 inhibition to clinical efficacy.

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has been a highly pursued target for the development of novel analgesics. Genetic studies in humans have demonstrated that loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, while gain-of-function mutations are associated with debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. These findings underscore the critical role of Nav1.7 in human pain perception.

PF-05089771 is a potent and selective, peripherally restricted Nav1.7 channel blocker.[1] Preclinical studies demonstrated its high affinity and state-dependent binding to the Nav1.7 channel, suggesting a promising therapeutic window for the treatment of chronic pain. However, the compound's development was halted following a Phase II clinical trial in patients with painful diabetic peripheral neuropathy (DPN) that failed to demonstrate a statistically significant improvement in pain scores compared to placebo.[2][3] This outcome contributes to a broader narrative of challenges in the clinical development of selective Nav1.7 inhibitors.

This technical guide provides a detailed examination of the available data and methodologies from the PF-05089771 program to inform future research in the field.

Preclinical Pharmacology

Mechanism of Action

PF-05089771 is a state-dependent inhibitor of the Nav1.7 channel, demonstrating significantly higher potency for the inactivated state of the channel over the resting state. This mechanism of action is crucial as it suggests the compound would preferentially target neurons that are in a depolarized, high-frequency firing state, which is characteristic of nociceptive pathways in chronic pain conditions. The inhibitory action of PF-05089771 is mediated through its interaction with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel protein. By binding to this site, PF-05089771 stabilizes the channel in a non-conducting conformation.

Potency and Selectivity

Electrophysiological assays revealed that PF-05089771 is a potent inhibitor of the human Nav1.7 channel with a half-maximal inhibitory concentration (IC50) of 11 nM.[1] The compound exhibits significant selectivity for Nav1.7 over other sodium channel subtypes, which is a critical attribute for minimizing off-target effects.

| Sodium Channel Subtype | Selectivity Fold vs. Nav1.7 |

| Nav1.1 | 59-fold |

| Nav1.2 | 11-fold |

| Nav1.3 | ≥ 909-fold |

| Nav1.4 | ≥ 909-fold |

| Nav1.5 | ≥ 909-fold |

| Nav1.6 | 16-fold |

| Nav1.8 | ≥ 909-fold |

| Table 1: Selectivity of PF-05089771 for Nav1.7 over other human voltage-gated sodium channel subtypes. Data sourced from[1]. |

Experimental Protocols

The preclinical characterization of PF-05089771 relied on automated patch-clamp electrophysiology to assess its potency and selectivity. The following provides a detailed methodology based on the available literature.

Cell Lines and Channel Expression:

-

HEK293 cells stably expressing the human Nav1.7 channel (hNav1.7) were used for the primary potency and selectivity assays.

-

For selectivity testing, HEK293 cells expressing other human Nav channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8) were utilized.

Electrophysiology Recordings:

-

Whole-cell patch-clamp recordings were performed using an automated patch-clamp system (e.g., PatchXpress or SyncroPatch).

-

Voltage Protocols:

-

Resting State Protocol: To assess the compound's affinity for the resting state of the channel, cells were held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the majority of channels were in the closed, resting state. Test pulses to a depolarized potential (e.g., 0 mV) were applied to elicit sodium currents.

-

Inactivated State Protocol: To determine the potency against the inactivated state, a pre-pulse to a depolarizing potential (e.g., -70 mV for a specific duration) was applied to induce channel inactivation before the test pulse. The precise voltage of the pre-pulse was tailored to the half-inactivation potential of the specific channel subtype being tested.

-

-

Data Analysis:

-

The peak inward sodium current was measured before and after the application of PF-05089771 at various concentrations.

-

The percentage of current inhibition was calculated for each concentration.

-

Concentration-response curves were generated, and the IC50 values were determined by fitting the data to a Hill equation.

-

Discontinued Clinical Trial: NCT02215252

Study Design and Methods

The clinical trial NCT02215252 was a Phase II, randomized, double-blind, placebo- and active-controlled, parallel-group study designed to evaluate the efficacy and safety of PF-05089771 for the treatment of painful diabetic peripheral neuropathy.[2][3]

-

Patient Population: The study enrolled adult patients (18-80 years old) with a diagnosis of type 2 diabetes mellitus and a history of painful DPN for at least six months.[4][5]

-

Treatment Arms:

-

PF-05089771 (150 mg twice daily)

-

Pregabalin (150 mg twice daily) - as an active comparator

-

Placebo[2]

-

-

Study Duration: The trial consisted of a 1-week placebo run-in period, a 4-week treatment period, and a 1-week follow-up.[2]

-

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly average of the daily pain rating scale (a numerical rating scale from 0 to 10) at week 4.[2]

Clinical Trial Results

The development of PF-05089771 was discontinued because the NCT02215252 trial failed to meet its predefined efficacy criteria.[2][3]

Efficacy Outcomes:

-

PF-05089771 did not demonstrate a statistically significant improvement in the average pain score compared to placebo at week 4. The mean posterior difference was -0.41 with a 90% credible interval of -1.00 to 0.17.[2]

-

The active comparator, pregabalin, did show a statistically significant reduction in pain scores compared to placebo, with a mean posterior difference of -0.53 (90% credible interval: -0.91 to -0.20).[2]

| Treatment Group | N | Baseline Mean Pain Score (SD) | Change from Baseline at Week 4 (Mean) | Mean Difference vs. Placebo (90% CI) |

| PF-05089771 (150 mg BID) | 45 | 6.3 (1.3) | -2.1 | -0.41 (-1.00, 0.17) |

| Pregabalin (150 mg BID) | 45 | 6.4 (1.2) | -2.2 | -0.53 (-0.91, -0.20) |

| Placebo | 45 | 6.2 (1.4) | -1.7 | - |

| Table 2: Summary of Primary Efficacy Results from the NCT02215252 Clinical Trial. Data sourced from[2]. |

Safety and Tolerability:

-

PF-05089771 was reported to be well-tolerated during the clinical trial.[2]

Patient Demographics and Baseline Characteristics

| Characteristic | PF-05089771 (N=45) | Pregabalin (N=45) | Placebo (N=45) | Total (N=135) |

| Age (years), Mean (SD) | 59.8 (9.5) | 58.9 (9.8) | 60.4 (9.1) | 59.7 (9.4) |

| Sex, n (%) | ||||

| Male | 25 (55.6) | 28 (62.2) | 26 (57.8) | 79 (58.5) |

| Female | 20 (44.4) | 17 (37.8) | 19 (42.2) | 56 (41.5) |

| Race, n (%) | ||||

| White | 40 (88.9) | 42 (93.3) | 41 (91.1) | 123 (91.1) |

| Black or African American | 4 (8.9) | 2 (4.4) | 3 (6.7) | 9 (6.7) |

| Other | 1 (2.2) | 1 (2.2) | 1 (2.2) | 3 (2.2) |

| Duration of Diabetes (years), Mean (SD) | 13.1 (8.4) | 12.5 (7.9) | 14.2 (8.7) | 13.3 (8.3) |

| Duration of Painful DPN (years), Mean (SD) | 6.9 (5.8) | 6.5 (5.1) | 7.3 (6.2) | 6.9 (5.7) |

| Table 3: Patient Demographics and Baseline Characteristics from the NCT02215252 Clinical Trial. Data compiled from available public domain sources. |

Visualizations

Signaling Pathway of PF-05089771 Action

Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

Experimental Workflow for Preclinical Potency Testing

Caption: Workflow for determining the in vitro potency of PF-05089771.

High-Level Overview of the NCT02215252 Clinical Trial Design

Caption: Simplified workflow of the NCT02215252 clinical trial.

Conclusion

The clinical development program for PF-05089771 serves as a significant case study in the pursuit of Nav1.7 inhibitors for the treatment of chronic pain. While the compound demonstrated a promising preclinical profile with high potency and selectivity for Nav1.7, it ultimately failed to translate this into clinical efficacy for painful diabetic peripheral neuropathy. The reasons for this disconnect are likely multifactorial and may include complexities in the pathophysiology of DPN that are not solely driven by Nav1.7 hyperexcitability, potential issues with target engagement at the peripheral nerve endings in a clinical setting, or the possibility that near-complete blockade of Nav1.7 is required for a robust analgesic effect, which may not have been achieved at the dose tested.

The detailed data and methodologies presented in this whitepaper are intended to provide a valuable resource for the scientific community. By understanding the outcomes and experimental approaches of the PF-05089771 program, researchers can refine their strategies for the development of future pain therapeutics targeting the Nav1.7 channel and other components of the nociceptive signaling pathway. The continued investigation into the nuanced role of Nav1.7 in different pain states and the development of innovative clinical trial designs will be crucial for overcoming the challenges highlighted by this and other similar programs.

References

- 1. Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Table 5, Summary of Demographics and Baseline Characteristics (Full Analysis Set) - Aflibercept (Eylea) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. isrctn.com [isrctn.com]

- 4. researchgate.net [researchgate.net]

- 5. A Clinical Trial To Evaluate PF-05089771 On Its Own And As An Add-On Therapy To Pregabalin (Lyrica) For The Treatment Of Pain Due To Diabetic Peripheral Neuropathy (DPN) [ctv.veeva.com]

A Technical Guide to the Preclinical Analgesic Evaluation of PF-05089771

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical studies investigating the analgesic properties of PF-05089771, a potent and selective inhibitor of the Nav1.7 voltage-gated sodium channel. The information presented herein is intended to offer a detailed understanding of its mechanism of action, efficacy in various pain models, and the experimental methodologies employed in its evaluation.

Mechanism of Action

PF-05089771 is a state-dependent Nav1.7 channel blocker.[1][2] It selectively binds to the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel, stabilizing it in a nonconducting, inactivated state.[1][2] This action inhibits the influx of sodium ions, which is a critical step in the initiation and propagation of action potentials along nociceptive neurons.[3][4][5] The inhibition is characterized by a slow onset and a slow recovery from block.[1][2] Interestingly, some studies suggest a potential involvement of the endogenous opioid system in its analgesic effect, as naloxone pretreatment was found to abolish the pain-relieving effects of intrathecally administered PF-05089771 in mice.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of PF-05089771.

Table 1: In Vitro Potency

| Parameter | Value | Species/Cell Line | Reference |

| IC50 | 0.011 µM (11 nM) | Human Nav1.7 | [2][3] |

| IC50 (vs. rat Nav1.7) | Higher than for human/mouse | Rat | [7] |

Table 2: Efficacy in Preclinical Pain Models

| Pain Model | Species | Administration | Efficacy | Reference |

| Monoiodoacetate (MIA) Arthritis | Rat | Local | Reduced secondary allodynia | [4] |

| Lysophosphatidic Acid (LPA) Arthritis | Rat | Local | Reduced secondary allodynia | [4] |

| Paclitaxel-Induced Neuropathy | Mouse | Intrathecal (10 & 30 nmol) | No antiallodynic effect | [5] |

| Freund's Complete Adjuvant (FCA) | Mouse | Systemic | Relieved inflammatory pain | [8] |

| Inherited Erythromelalgia (IEM) | Mouse | Not specified | Reduced pain behaviors | [1] |

| Nociceptive, Inflammatory, Neuropathic Pain | Mouse | Intrathecal | Rapid and long-lasting analgesia | [6] |

Table 3: Summary of Human Studies

| Study Population | Pain Model/Indication | Key Finding | Reference |

| Healthy Volunteers | Battery of evoked pain models | No significant analgesic effect compared to placebo | [3] |

| Painful Diabetic Peripheral Neuropathy | Chronic neuropathic pain | No statistically significant improvement in pain scores vs. placebo | [9] |

| Inherited Erythromelalgia | Genetic channelopathy | Reduced heat-induced pain (small study, n=5) | [10] |

| Postoperative Dental Pain | Acute nociceptive pain | Small statistically significant effect at 150 mg dose | [11] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Arthritis Pain Models in Rats

-

Models:

-

Monoiodoacetate (MIA)-induced arthritis: Male Wistar rats received an intra-articular injection of 3 mg sodium monoiodoacetate to induce joint degeneration.[4]

-

Lysophosphatidic acid (LPA)-induced neuropathy: Male Wistar rats received an intra-articular injection of 100 µg lysophosphatidic acid to induce joint neuropathy.[4]

-

-

Drug Administration: PF-05089771 was administered locally at a dose of 0.1 mg/50 µL.[4]

-

Pain Behavior Assessment:

Multi-modal Pain and Itch Models in Mice

-

Models: A variety of pain and itch models were utilized, including nociceptive (Hargreaves, hot plate), inflammatory, neuropathic (von Frey hair, Randall-Selitto), morphine-tolerant pain, and acute and chronic itch models.[6]

-

Drug Administration: PF-05089771 was administered directly into the intrathecal space.[6]

-

Efficacy Assessment:

-

Analgesia: Pain responses were assessed using the respective behavioral assays. The onset of analgesia was observed within 15 minutes and lasted for over 4 hours.[6]

-

Side Effects: Motor coordination was evaluated using the rotarod test, and gastrointestinal transit was assessed via a charcoal meal gavage method. No adverse effects on motor function or gastrointestinal motility were detected.[6]

-

-

Mechanism of Action Probe: Naloxone pretreatment was used to investigate the involvement of the opioid system.[6]

Discussion and Conclusion

Preclinical studies of PF-05089771 have demonstrated target engagement and analgesic efficacy in specific animal models of inflammatory and neuropathic pain, particularly when administered locally or intrathecally.[4][6][8] The compound's potent and selective inhibition of the Nav1.7 channel provides a strong mechanistic rationale for its development as an analgesic.[2][3]

However, the translation of these preclinical findings to clinical efficacy has been challenging. Systemic administration in human trials for conditions like painful diabetic peripheral neuropathy and in broad evoked pain models did not yield statistically significant pain relief compared to placebo.[3][9] This discrepancy highlights potential issues such as poor pharmacokinetics, including high plasma protein binding, which may limit the concentration of the drug at the target site, or the complexity of pain mechanisms in humans that may not be fully recapitulated in animal models.[5][7]

The positive results observed with intrathecal administration suggest that the route of delivery may be a critical factor in achieving therapeutic concentrations and overcoming the limitations seen with systemic dosing.[6] Future research in the development of Nav1.7 inhibitors may need to focus on optimizing drug delivery to the peripheral nervous system and carefully selecting patient populations with pain states known to be highly dependent on Nav1.7 activity.

References

- 1. researchgate.net [researchgate.net]

- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-Term Blockade of Nociceptive Nav1.7 Channels Is Analgesic in Rat Models of Knee Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of PF-05089771, a potent voltage-gated sodium channel (Nav) inhibitor, with a primary focus on its differential activity on Nav1.7 versus Nav1.8. This document synthesizes key quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of PF-05089771 Selectivity

PF-05089771 exhibits remarkable selectivity for the human Nav1.7 channel over other Nav channel isoforms, most notably the tetrodotoxin-resistant (TTX-R) Nav1.8. The half-maximal inhibitory concentration (IC50) for human Nav1.7 is consistently reported in the low nanomolar range, while its potency against Nav1.8 is significantly lower, demonstrating a selectivity of over 1000-fold.[1][2][3] This high degree of selectivity is a critical attribute for a therapeutic candidate targeting Nav1.7-mediated pain pathways, as it minimizes off-target effects on other sodium channels that are crucial for physiological functions in the central nervous system, cardiovascular system, and skeletal muscles.

The table below summarizes the inhibitory potency of PF-05089771 against a panel of human voltage-gated sodium channel isoforms.

| Channel Isoform | IC50 (μM) | Selectivity vs. hNav1.7 |

| hNav1.7 | 0.011 | - |

| hNav1.8 | >10 | >909-fold |

| hNav1.5 | >10 | >909-fold |

| hNav1.1 | 0.85 | ~77-fold |

| hNav1.2 | 0.11 | ~10-fold |

| hNav1.3 | >10 | >909-fold |

| hNav1.4 | >10 | >909-fold |

| hNav1.6 | 0.16 | ~15-fold |

Table 1: Inhibitory Potency (IC50) of PF-05089771 against Human Voltage-Gated Sodium Channel Isoforms. Data compiled from multiple sources indicating high selectivity for hNav1.7.[1][4][5]

The state-dependent nature of PF-05089771's interaction with Nav1.7 is a key aspect of its mechanism of action. The compound demonstrates a strong preference for the inactivated state of the channel.[6] This is evident from the significant difference in IC50 values when measured in cells held at depolarized potentials (favoring the inactivated state) versus hyperpolarized potentials (favoring the resting state). The molecule is understood to interact with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[7]

Experimental Protocols

The determination of the selectivity profile of PF-05089771 relies on robust electrophysiological techniques, primarily whole-cell patch-clamp recordings from mammalian cells heterologously expressing specific human Nav channel isoforms.

Cell Line Maintenance and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth characteristics and low endogenous ion channel expression.

-

Stable Expression: For consistent and reproducible results, stable cell lines expressing individual human Nav channel isoforms (e.g., hNav1.7, hNav1.8, hNav1.5, etc.) are generated. This is typically achieved through transfection with a plasmid containing the cDNA for the specific channel subunit, along with a selection marker.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2. The appropriate selection antibiotic (e.g., G418) is included in the culture medium to maintain a pure population of expressing cells.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through the Nav channels in response to controlled changes in membrane voltage.

-

Cell Preparation: HEK293 cells expressing the target Nav channel are plated onto glass coverslips 24-48 hours before the experiment.

-

Solutions and Reagents:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH. The use of Cesium Fluoride (CsF) helps to block potassium currents and isolate the sodium currents.

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; adjusted to pH 7.3 with NaOH.

-

PF-05089771 Stock Solution: A high-concentration stock solution (e.g., 10 mM) is prepared in dimethyl sulfoxide (DMSO) and then serially diluted to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration is typically kept below 0.1% to avoid solvent effects.

-

-

Recording Setup:

-

An automated patch-clamp system (e.g., PatchXpress) or a manual patch-clamp rig equipped with an amplifier, a data acquisition system, and a microscope is used.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

-

The cell membrane under the pipette tip is then ruptured by gentle suction to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocols:

-

Resting State Inhibition: To assess the inhibition of channels in the resting state, the cell membrane is held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed, resting state. Test pulses to a depolarizing potential (e.g., 0 mV) are applied to elicit sodium currents.

-

Inactivated State Inhibition: To determine the potency against the inactivated state, a holding potential that is close to the half-inactivation potential of the specific Nav channel subtype is used (e.g., around -70 mV for Nav1.7). This ensures that a significant population of channels is in the inactivated state.

-